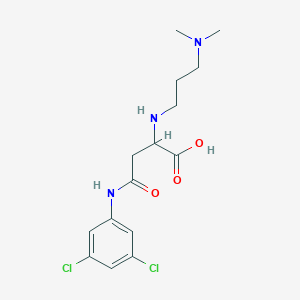

4-((3,5-Dichlorophenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(3,5-dichloroanilino)-2-[3-(dimethylamino)propylamino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Cl2N3O3/c1-20(2)5-3-4-18-13(15(22)23)9-14(21)19-12-7-10(16)6-11(17)8-12/h6-8,13,18H,3-5,9H2,1-2H3,(H,19,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFFDURZVRDIRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(CC(=O)NC1=CC(=CC(=C1)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-Dichlorophenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dichloroaniline with a suitable acylating agent to introduce the 4-oxobutanoic acid moiety. This is followed by the introduction of the dimethylamino group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-Dichlorophenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and alcohols.

Substitution: Nucleophilic substitution reactions are common, especially involving the dimethylamino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-((3,5-Dichlorophenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-((3,5-Dichlorophenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. The dichlorophenyl group may interact with enzyme active sites, while the dimethylamino group can enhance solubility and bioavailability. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

- Chlorine Position : The 2,5-dichlorophenyl isomer () differs in halogen placement, which may alter electronic distribution and steric interactions compared to the 3,5-dichloro configuration .

- Core Structure: Phenoxypropanoic acid derivatives () diverge significantly in backbone structure, emphasizing the role of scaffold rigidity .

Analysis of Substituent Effects on Physicochemical Properties

Chlorine Substitution

- 3,5-Dichlorophenyl vs. In contrast, the 2,5-isomer may exhibit reduced steric hindrance .

- Monochloro vs. Dichloro: The single chlorine in ’s compound reduces molecular weight (267.71 vs. ~357–358) and lipophilicity, which could improve aqueous solubility .

Amine Side Chains

- 3-(Dimethylamino)propylamine: This tertiary amine group increases basicity (pKa ~8–9), promoting protonation in physiological conditions and enhancing solubility.

Q & A

Q. What are the recommended synthetic pathways for 4-((3,5-Dichlorophenyl)amino)-2-((3-(dimethylamino)propyl)amino)-4-oxobutanoic acid, and how can reaction yields be optimized?

Methodological Answer:

- Stepwise Synthesis : The compound can be synthesized via sequential coupling reactions. First, the 3,5-dichloroaniline moiety is introduced through an amide bond formation with a butanoic acid backbone. The 3-(dimethylamino)propyl group is then attached via nucleophilic substitution or reductive amination .

- Optimization : Reaction yields are enhanced by controlling temperature (e.g., 0–5°C for amine coupling) and using catalysts like EDCI/HOBt for amide bond formation. Solvent polarity (e.g., DMF or THF) and pH adjustments (neutral to mildly basic) improve selectivity .

- Purification : Flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or preparative HPLC (C18 column, acetonitrile/water) ensures high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional groups. For example, the dichlorophenyl group shows aromatic protons at δ 7.2–7.5 ppm, while the dimethylamino protons appear as a singlet near δ 2.2–2.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 404.29 for [M+H]⁺) and fragmentation patterns .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection monitors purity and identifies byproducts. A retention time of 8–10 minutes (C18 column, 60% acetonitrile) is typical .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

- In Vitro Assays :

- Dose-Response Studies : Test concentrations ranging from 1 nM to 100 µM to establish potency and selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity, and what are key structure-activity relationship (SAR) trends?

Methodological Answer:

- Substituent Effects :

- Dichlorophenyl Group : Enhances hydrophobic interactions with target proteins, as seen in analogs with improved IC₅₀ values .

- Dimethylamino Propyl Chain : Increases solubility and modulates pharmacokinetics by altering logP values. Replacement with morpholine (as in ) reduces cytotoxicity but improves metabolic stability .

- SAR Tools : Molecular docking (e.g., AutoDock Vina) and 3D-QSAR models predict binding affinities to targets like kinases or GPCRs .

Q. What strategies are recommended for identifying the compound’s biological targets and elucidating its mechanism of action?

Methodological Answer:

- Target Deconvolution :

- Pull-Down Assays : Biotinylated analogs coupled to streptavidin beads isolate interacting proteins from cell lysates .

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to purified targets (e.g., Kd values for enzyme inhibition) .

- Transcriptomics/Proteomics : RNA-seq or LC-MS/MS identifies differentially expressed genes/proteins post-treatment .

Q. How should researchers address contradictory data (e.g., variable IC₅₀ values) across experimental replicates or models?

Methodological Answer:

- Root-Cause Analysis :

- Purity Verification : Re-analyze compound batches via HPLC and NMR to rule out degradation .

- Assay Conditions : Standardize cell culture media, passage numbers, and incubation times. For example, serum-free conditions may reduce off-target effects .

- Meta-Analysis : Compare data across multiple cell lines (e.g., MCF-7 vs. HEK293) to distinguish cell-specific responses .

Q. What methodologies are effective for resolving solubility challenges during in vitro or in vivo studies?

Methodological Answer:

Q. How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies :

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via HPLC .

- Oxidative Stress : Expose to H₂O₂ (0.3% v/v) and analyze by LC-MS for oxidation products .

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks to simulate long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.